[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) is a chemical compound with the molecular formula C₅H₁₃NO₆P₂ and a molecular weight of 245.109 g/mol . This compound is known for its unique structure, which includes both phosphonic acid and imino groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) typically involves the reaction of phosphorous acid, paraformaldehyde, and allylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the treatment of reaction mixtures with bis(trimethylsilyl)amine to achieve the final compound.
Industrial Production Methods
Industrial production methods for [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The imino and phosphonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) can be compared with other similar compounds, such as imidazoles and benzimidazoles, which also contain nitrogen and phosphorus atoms in their structures. These compounds share some similarities in their chemical reactivity and applications but differ in their specific structures and properties .
List of Similar Compounds
- Imidazoles
- Benzimidazoles
- Phosphonic acid derivatives
Conclusion
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis, biology, medicine, and industry.
Properties
CAS No. |
71550-11-3 |
---|---|
Molecular Formula |
C5H13NO6P2 |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
[phosphonomethyl(prop-2-enyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H13NO6P2/c1-2-3-6(4-13(7,8)9)5-14(10,11)12/h2H,1,3-5H2,(H2,7,8,9)(H2,10,11,12) |
InChI Key |
BZIDMYLHMFSOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CP(=O)(O)O)CP(=O)(O)O |
Related CAS |
71550-11-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.